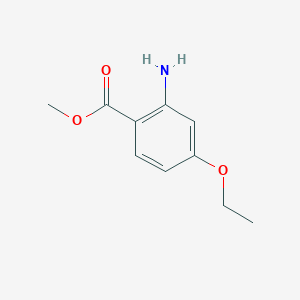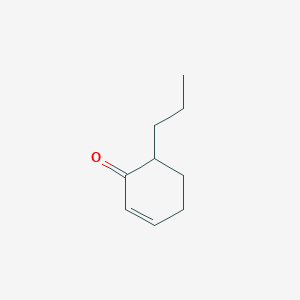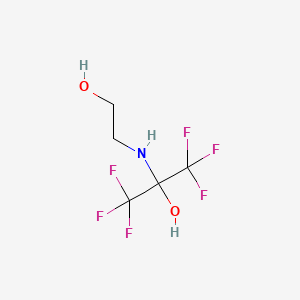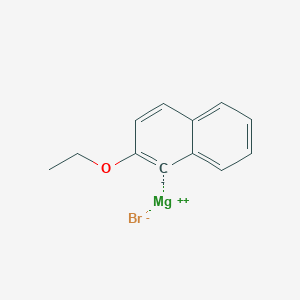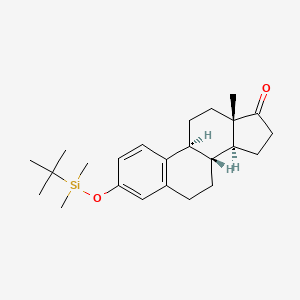
3-O-(tert-Butyldimethylsilyl) Estrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-(tert-Butyldimethylsilyl) Estrone: is a derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 3-hydroxyl group of estrone. The TBDMS group serves as a protective group, enhancing the stability of the molecule and facilitating various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(tert-Butyldimethylsilyl) Estrone typically involves the protection of the hydroxyl group at the 3-position of estrone. This is achieved by reacting estrone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-(tert-Butyldimethylsilyl) Estrone can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The TBDMS group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-O-(tert-Butyldimethylsilyl) Estrone is used as an intermediate in organic synthesis, particularly in the preparation of more complex steroidal compounds .
Biology: In biological research, this compound is utilized to study estrogen receptor interactions and hormone signaling pathways .
Medicine: The compound’s derivatives are investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment .
Industry: In the pharmaceutical industry, this compound serves as a precursor for the synthesis of various drugs and active pharmaceutical ingredients .
Wirkmechanismus
The mechanism of action of 3-O-(tert-Butyldimethylsilyl) Estrone involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the dimerization and translocation of the receptor complex to the cell nucleus. This complex then binds to estrogen response elements (ERE) on DNA, altering the transcription rate of target genes .
Vergleich Mit ähnlichen Verbindungen
3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone: This compound is similar in structure but lacks the 13,14-double bond present in estrone.
Estrone, tert-butyldimethylsilyl ether: Another derivative with a similar protective group but different functional groups.
Uniqueness: 3-O-(tert-Butyldimethylsilyl) Estrone is unique due to its specific protective group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C24H36O2Si |
|---|---|
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H36O2Si/c1-23(2,3)27(5,6)26-17-8-10-18-16(15-17)7-9-20-19(18)13-14-24(4)21(20)11-12-22(24)25/h8,10,15,19-21H,7,9,11-14H2,1-6H3/t19-,20-,21+,24+/m1/s1 |
InChI-Schlüssel |
SXFKICPVHVUTMH-YOEKFXIASA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)
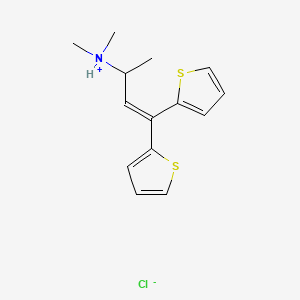

![(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)
![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)

